An In-Depth Technical Guide to 6-Aminospiro[3.3]hept-2-ylamine Dihydrochloride: A Rising Star in Medicinal Chemistry
An In-Depth Technical Guide to 6-Aminospiro[3.3]hept-2-ylamine Dihydrochloride: A Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated the landscape of small-molecule drugs. The exploration of three-dimensional (3D) molecular scaffolds has emerged as a pivotal strategy to unlock new chemical space and design drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Among these innovative scaffolds, spirocyclic systems, particularly the rigid and compact spiro[3.3]heptane core, have garnered significant attention.[1][2]
6-Aminospiro[3.3]hept-2-ylamine dihydrochloride (also known as spiro[3.3]heptane-2,6-diamine dihydrochloride), with the CAS number 27259-95-6, represents a key building block within this promising class of compounds. Its unique stereochemistry and the presence of two primary amine functionalities offer versatile handles for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in medicinal chemistry, underpinned by field-proven insights for the discerning researcher.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. While extensive experimental data for 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride is not widely published, the following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 27259-95-6 | [3] |
| Chemical Name | spiro[3.3]heptane-2,6-diamine dihydrochloride | [3] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [3] |
| Formula Weight | 199.12 g/mol | [3] |
| SMILES | Cl.Cl.NC1CC2(C1)CC(N)C2 | [3] |
The Spiro[3.3]heptane Core: A Bioisosteric Advantage
The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for commonly used carbocyclic and heterocyclic rings in drug molecules, such as benzene and cyclohexane.[4][5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.
The rigid, non-planar geometry of the spiro[3.3]heptane core offers several advantages over its flatter counterparts:
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Improved Solubility and Physicochemical Properties: The introduction of sp³-rich scaffolds like spiro[3.3]heptane can lead to a decrease in lipophilicity and an increase in aqueous solubility, which are often desirable attributes for drug candidates.[5]
-
Enhanced Metabolic Stability: The strained cyclobutane rings of the spiro[3.3]heptane core can be less susceptible to metabolic degradation compared to more flexible aliphatic or aromatic systems.
-
Precise Vectorial Orientation of Substituents: The fixed spatial arrangement of substituents on the spiro[3.3]heptane scaffold allows for a more precise and controlled interaction with biological targets, potentially leading to increased potency and selectivity.[4]
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Exploration of Novel Chemical Space: The unique 3D shape of spiro[3.3]heptane allows for the exploration of previously inaccessible regions of a target's binding pocket, opening up new avenues for drug design.
Caption: Chemical structure of the spiro[3.3]heptane-2,6-diamine core.
Synthesis of 6-Aminospiro[3.3]hept-2-ylamine Dihydrochloride
A key final step in the synthesis is the deprotection of a carbamate-protected precursor. The following experimental protocol is based on a documented synthesis of the target compound from (6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester.[3]
Experimental Protocol: Deprotection of a Boc-Protected Precursor
Objective: To synthesize 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride by removing the tert-butyloxycarbonyl (Boc) protecting group from (6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester.
Materials:
-
(6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester
-
Hydrogen chloride (HCl) solution in 1,4-dioxane (e.g., 4 M)
-
1,4-Dioxane (anhydrous)
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Inert atmosphere (e.g., Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester in anhydrous 1,4-dioxane under an inert atmosphere.
-
Acid Addition: To the stirred solution, add a solution of hydrogen chloride in 1,4-dioxane at room temperature (20°C).
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Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Product Isolation: Upon completion of the reaction, the dihydrochloride salt of the product will typically precipitate out of the solution. The solid product can be collected by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold 1,4-dioxane or another suitable solvent to remove any residual impurities. Dry the product under vacuum to obtain 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride.
Expected Yield: A yield of approximately 57% has been reported for this transformation.[3]
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry
The primary application of 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride and related spiro[3.3]heptane derivatives lies in their use as versatile building blocks in drug discovery. The two primary amine groups serve as key points for derivatization, allowing for the construction of compound libraries with diverse functionalities.
Role as a Scaffold in Drug Design
The rigid spiro[3.3]heptane core can be decorated with various pharmacophoric groups to target a wide range of biological receptors and enzymes. The well-defined spatial orientation of the substituents can lead to highly specific interactions with the target protein, a crucial factor in developing potent and selective drugs.
A prominent application of spiro[3.3]heptane scaffolds is as bioisosteric replacements for the meta-substituted benzene ring in known drug molecules. For example, replacing the benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core has been explored to generate novel, patent-free analogs with retained biological activity.[2] This strategy highlights the potential of spiro[3.3]heptane derivatives to generate new intellectual property and to fine-tune the properties of existing drug classes.
While specific biological targets for 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride are not extensively documented in publicly available literature, its structural motifs are of high interest in the design of inhibitors for enzymes such as kinases and proteases, as well as modulators of G-protein coupled receptors (GPCRs). The diamine functionality is particularly suited for creating compounds that can form key hydrogen bond interactions within a target's active site.
Caption: The logical flow from a building block to a drug candidate.
Safety and Handling
As a dihydrochloride salt of a diamine, 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for similar amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
For more detailed safety information, it is recommended to consult the SDS for a closely related compound, such as 2,6-diazaspiro[3.3]heptane dihydrochloride, which is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[7]
Conclusion
6-Aminospiro[3.3]hept-2-ylamine dihydrochloride is a valuable and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional spiro[3.3]heptane core offers significant advantages as a bioisosteric replacement for traditional aromatic and carbocyclic scaffolds, enabling the design of drug candidates with improved physicochemical and pharmacokinetic properties. The presence of two primary amine functionalities provides a straightforward handle for the synthesis of diverse compound libraries, facilitating the exploration of new chemical space and the development of novel therapeutics. As the demand for innovative drug candidates continues to grow, the importance of unique and strategically designed building blocks like 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride is set to increase, solidifying its place as a key component in the medicinal chemist's toolbox.
References
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Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry2015 , 80 (8), 3974–3981. [Link]
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Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Request PDF. [Link]
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Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [Link]
- SAFETY D
- DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)
- SAFETY D
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